molecular formula C9H17NO B12822609 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol

2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol

Cat. No.: B12822609
M. Wt: 155.24 g/mol
InChI Key: UONHPPLJQTYSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol has significant potential in various fields of scientific research :

    Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.

    Biology: Studied for its potential biological activities, particularly in relation to its structure as a tropane alkaloid.

    Medicine: Investigated for its potential therapeutic applications due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways . The nitrogen atom within its structure allows it to interact with various biological molecules, potentially affecting neurotransmitter systems and other biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Azabicyclo[321]octan-8-yl)ethan-1-ol apart from similar compounds is its specific structure, which includes an ethan-1-ol group attached to the bicyclic scaffold

Properties

IUPAC Name

2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-4-3-9-7-1-2-8(9)6-10-5-7/h7-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONHPPLJQTYSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.